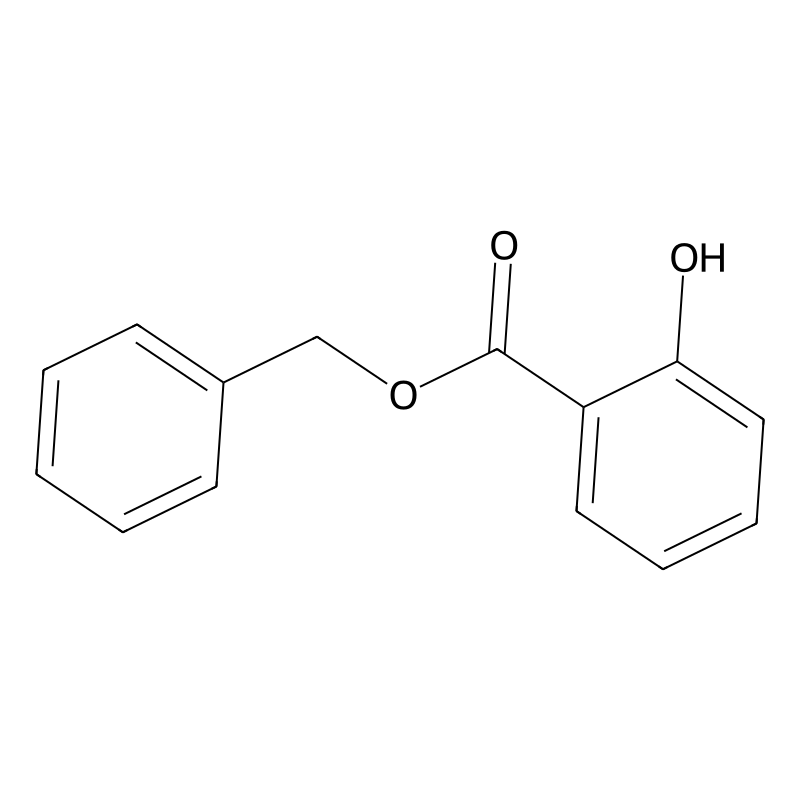

Benzyl Salicylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 8.8 mg/L at 20 °C, pH 6.8-7.1 /OECD Guideline 105 (Water Solubility)/

Slightly soluble in water

Miscible with alcohol or ether

Soluble in 9 vols of 90% alcohol

insoluble in water, glycerol; soluble in organic solvents, oils

miscible above 25� (in ethanol)

Synonyms

Canonical SMILES

Benzyl salicylate (CAS 118-58-1) is a high-boiling, nearly colorless liquid ester formed by the condensation of salicylic acid and benzyl alcohol[1]. In industrial and scientific procurement, it is primarily valued for its exceptionally low vapor pressure, excellent solvent capacity for heavy crystalline compounds, and intrinsic UV-B absorbing properties. Unlike lighter esters that flash off quickly, benzyl salicylate provides a stable, persistent matrix, making it a critical functional ingredient in fragrance fixation, cosmetic light stabilization, and specialized chemical simulant research [1].

Substituting benzyl salicylate with its closest structural analogs often leads to formulation failure or process inefficiencies. For instance, replacing it with methyl salicylate introduces overwhelming medicinal odors and rapid evaporation due to a >400-fold higher vapor pressure, destroying fixative performance [1] [2]. Conversely, substituting it with benzyl benzoate—a common alternative solvent—sacrifices critical UV-B protection, as benzyl benzoate lacks the ortho-hydroxyl group necessary for absorbing light at ~300 nm . Furthermore, standard volatile diluents fail as substitutes in compounding, as they cannot prevent the re-crystallization of heavy synthetic musks upon cooling, necessitating the specific high-boiling solvency of benzyl salicylate.

Vapor Pressure and Fixative Longevity vs. Methyl Salicylate

Benzyl salicylate exhibits a vapor pressure of 7.8 × 10⁻⁵ mmHg at 25 °C, which is orders of magnitude lower than the simplest salicylate ester, methyl salicylate (0.034 mmHg at 25 °C) [1][2]. This extremely low volatility prevents premature evaporation, allowing it to function as an exceptional fixative for volatile top notes in fragrance formulations and as a persistent chemical simulant in dermal decontamination studies.

| Evidence Dimension | Vapor Pressure at 25 °C |

| Target Compound Data | 7.8 × 10⁻⁵ mmHg |

| Comparator Or Baseline | Methyl Salicylate (0.034 mmHg) |

| Quantified Difference | >400-fold lower vapor pressure |

| Conditions | Standard ambient temperature (25 °C) |

Procurement of benzyl salicylate is essential when long-lasting dermal persistence or extended fragrance release is required without the rapid flash-off associated with lighter salicylates.

Intramolecular Hydrogen Bonding and UV-B Stabilization vs. Benzyl Benzoate

Unlike benzyl benzoate, which lacks an ortho-hydroxyl group and absorbs primarily in the UV-C range (λmax ~229 nm), benzyl salicylate features an ortho-substituted phenolic hydroxyl. This enables intramolecular hydrogen bonding, shifting its absorption maximum to ~300 nm (UV-B range) with a molar absorption coefficient exceeding 1000 L·mol⁻¹·cm⁻¹ [1]. This structural difference allows benzyl salicylate to act as an active light stabilizer, protecting photolabile compounds from UV-induced degradation.

| Evidence Dimension | Peak UV Absorption Wavelength (λmax) |

| Target Compound Data | ~300 nm (UV-B region) |

| Comparator Or Baseline | Benzyl Benzoate (~229 nm, UV-C region) |

| Quantified Difference | ~71 nm bathochromic shift into the UV-B spectrum |

| Conditions | Standard spectrophotometric assay (methanol/ethanol solvent) |

Buyers formulating light-sensitive cosmetics, dyes, or fragrances must select benzyl salicylate over benzyl benzoate to achieve dual-action solvent and UV-protective properties.

High-Capacity Solubilization of Crystalline Musks vs. Standard Volatile Diluents

In industrial compounding, heavy crystalline synthetic musks (such as nitro-musks) are notoriously difficult to keep in solution using standard volatile diluents like ethanol, often precipitating upon cooling. Benzyl salicylate acts as a high-boiling (320 °C) primary solvent that readily dissolves these powders at room temperature or with minimal heating, maintaining them in stable liquid form without re-crystallization .

| Evidence Dimension | Crystalline musk solubility and phase stability |

| Target Compound Data | Maintains stable liquid solution of nitro-musks post-cooling |

| Comparator Or Baseline | Standard volatile diluents (e.g., ethanol, which allow precipitation) |

| Quantified Difference | Eliminates powder re-crystallization risk |

| Conditions | Ambient storage post-compounding |

Procuring benzyl salicylate streamlines manufacturing workflows by eliminating the need for continuous heating to keep heavy musks dissolved.

Fragrance Fixation and Heavy Musk Compounding

Due to its high boiling point and excellent solvent capacity, benzyl salicylate is the preferred diluent for crystalline synthetic musks (e.g., musk xylene and musk ketone). It prevents re-crystallization during cooling and acts as a heavy fixative, extending the longevity of volatile floral top notes .

Cosmetic and Dye Light Stabilization

Leveraging its ortho-hydroxy structure and resulting UV-B absorption peak at ~300 nm, benzyl salicylate is procured as a light stabilizer. It is incorporated into leave-on and rinse-off formulations to protect photolabile ingredients, such as avobenzone and sensitive dyes, from UV-induced degradation [2].

Persistent Chemical Simulant in Decontamination Studies

Because its vapor pressure (7.8 × 10⁻⁵ mmHg) is significantly lower than that of methyl salicylate, benzyl salicylate is utilized as a safe, highly persistent simulant for low-volatility threat agents. This ensures it remains on the skin during extended (24-hour) human dermal decontamination efficacy studies rather than evaporating[1].

References

- [1] Carter, H., et al. 'Analysis of Chemical Simulants in Urine: A Useful Tool for Assessing Emergency Decontamination Efficacy in Human Volunteer Studies.' Prehospital and Disaster Medicine 35, no. 4 (2020): 410-416.

- [2] Radice, M., et al. 'Ultraviolet Filters for Cosmetic Applications.' Cosmetics 10, no. 4 (2023): 101.

Physical Description

Liquid; Liquid, Other Solid

Solid

colourless oily liquid or opaque crystalline mass (tendency to supercool) with a faint, sweet, floral odou

Color/Form

Colorless liquid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

320 °C

BP: 211 °C at 2.67 kPa

208.00 °C. @ 26.00 mm Hg

Flash Point

>212 °F (>100 °C) - closed cup

Heavy Atom Count

Density

1.175 g/m cu at 20 °C

1.173-1.183

LogP

Odor

Decomposition

Melting Point

24 °C

23.4 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 8 of 2129 companies. For more detailed information, please visit ECHA C&L website;

Of the 39 notification(s) provided by 2121 of 2129 companies with hazard statement code(s):;

H317 (92.08%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (78.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H411 (20.04%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H412 (68.32%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Uv absorbe

Methods of Manufacturing

Benzyl salicylate can be manufactured by reacting benzyl chloride with an alkali salicylate or by the transesterification of methyl salicylate with benzyl alcohol.

General Manufacturing Information

Plastics Material and Resin Manufacturing

All Other Chemical Product and Preparation Manufacturing

Other (requires additional information)

All Other Basic Organic Chemical Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Wholesale and Retail Trade

Food, beverage, and tobacco product manufacturing

Benzoic acid, 2-hydroxy-, phenylmethyl ester: ACTIVE

Analytic Laboratory Methods

In the present work, a strategy for the qualitative and quantitative analysis of 24 volatile compounds listed as suspected allergens in cosmetics by the European Union is reported. The list includes benzyl alcohol, limonene, linalool, methyl 2-octynoate, beta-citronellol, geraniol, citral (two isomers), 7-hydroxycitronellal, anisyl alcohol, cinnamal, cinnamyl alcohol, eugenol, isoeugenol (two isomers), coumarin, alpha-isomethyl ionone, lilial, alpha-amylcinnamal, lyral, alpha-amylcinnamyl alcohol, farnesol (three isomers), alpha-hexyl cinnamal, benzyl cinnamate, benzyl benzoate, and benzyl salicylate. The applicability of a headspace (HS) autosampler in combination with a gas chromatograph (GC) equipped with a programmable temperature vaporizer (PTV) and a quadrupole mass spectrometry (qMS) detector is explored. By using a headspace sampler, sample preparation is reduced to introducing the sample into the vial. This reduces the analysis time and the experimental errors associated with this step of the analytical process. Two different injection techniques were used: solvent-vent injection and hot-split injection. The first offers a way to improve sensitivity at the same time maintaining the simple headspace instrumentation and it is recommended for compounds at trace levels. The use of a liner packed with Tenax-TA allowed the compounds of interest to be retained during the venting process. The signals obtained when hot-split injection was used allowed quantification of all the compounds according to the thresholds of the European Cosmetics Directive. Monodimensional gas chromatography coupled to a conventional quadrupole mass spectrometry detector was used and the 24 analytes were separated appropriately along a run time of about 12 min. Use of the standard addition procedure as a quantification technique overcame the matrix effect. It should be emphasized that the method showed good precision and accuracy. Furthermore, it is rapid, simple, and - in view of the results - highly suitable for the determination of suspected allergens in different cosmetic products.

/The study objective was/ to analyze the chemical constituents of volatile oil from flowers of Rhododendron mucronatum. The volatile oil was extracted by water-steam distillation and analyzed by GC-MS. Forty-nine compounds, which occupied 79.55% of total constituents, were identified. The major constituents were linalool, beta-eudesmene, phytol, benzyl benzoate, benzyl salicylate and nonyl aldehyde. The chemical constituents of volatile oil, which contain many bioactive constituents, are mainly composed of terpenes, esters, and alkanes.

In this study, a novel and efficient method based on headspace solid-phase microextraction (HS-SPME), followed by gas chromatography-mass spectrometry (GC-MS), was developed for the analysis of propolis volatile compounds. The HS-SPME procedure, whose experimental parameters were properly optimized, was carried out using a 100 um polydimethylsiloxane (PDMS) fiber. The GC-MS analyses were performed on a HP-5 MS cross-linked 5% diphenyl-95% dimethyl polysiloxane capillary column (30 m x 0.25 mm I.D., 1.00 um film thickness), under programmed-temperature elution. Ninety-nine constituents were identified using this technique in the samples of raw propolis collected from different Italian regions. The main compounds detected include benzoic acid (0.87-30.13%) and its esters, such as benzyl benzoate (0.16-13.05%), benzyl salicylate (0.34-1.90%) and benzyl cinnamate (0.34-3.20%). Vanillin was detected in most of the samples analyzed in this study (0.07-5.44%). Another relevant class of volatile constituents is represented by sesquiterpene hydrocarbons, such as delta-cadinene (1.29-13.31%), gamma-cadinene (1.36-8.85%) and alpha-muurolene (0.78-6.59%), and oxygenated sesquiterpenes, such as beta-eudesmol (2.33-12.83%), T-cadinol (2.73-9.95%) and alpha-cadinol (4.84-9.74%). Regarding monoterpene hydrocarbons, they were found to be present at low level in the samples analyzed in this study, with the exception of one sample from Southern Italy, where alpha-pinene was the most abundant constituent (13.19%). The results obtained by HS-SPME-GC-MS were also compared with those of hydrodistillation (HD) coupled with GC-MS. The HS-SPME-GC-MS method developed in this study allowed us to determine the chemical fingerprint of propolis volatile constituents, thus providing a new and reliable tool for the complete characterization of this biologically active apiary product.

For more Analytic Laboratory Methods (Complete) data for Benzyl salicylate (7 total), please visit the HSDB record page.